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molecular formula C7H4FNO4 B119369 4-Fluoro-3-nitrobenzoic acid CAS No. 453-71-4

4-Fluoro-3-nitrobenzoic acid

Cat. No. B119369
M. Wt: 185.11 g/mol
InChI Key: BOJWTAQWPVBIPG-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

Conc. HNO3 (79 mL) was dropwise added to a solution of 4-fluoro-benzoic acid (70 g, 0.5 mol) in conc. H2SO4 (500 mL) at 0° C. The mixture was stirred for 4 h at RT and then poured into ice-water (3.0 L). The precipitate was filtered off, washed twice with water (0.5 L) and dried to give the title compound as a white solid. 1H-NMR (300 MHz, CDCl3): δ (ppm) 11.0 (s, br, 1H), 8.86 (m, 1H), 8.42 (m, 1H), 7.47 (m, 1H).
Name
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1>OS(O)(=O)=O>[F:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
79 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
70 g
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed twice with water (0.5 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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